GSK-5959
Overview
Description
GSK-5959 is a potent, selective, and cell-permeable inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). This compound has gained significant attention in the field of epigenetics due to its ability to modulate gene expression by inhibiting the bromodomain of BRPF1, which plays a crucial role in chromatin remodeling and transcriptional regulation .
Mechanism of Action
Target of Action
GSK-5959 is a potent, selective, and cell-permeable inhibitor of the BRPF1 bromodomain . The BRPF1 bromodomain is a protein module that recognizes acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
This compound interacts with the BRPF1 bromodomain, inhibiting its function. It has an IC50 value of approximately 80 nM, indicating a high degree of potency . It also displays selectivity over closely related family members, BRPF2 and BRPF3 .
Biochemical Pathways
The BRPF1 bromodomain is involved in the recognition of acetylated histone proteins, a key process in the reading of epigenetic marks and the regulation of gene expression
Pharmacokinetics
It is described as being cell-permeable , which suggests it can cross cell membranes and reach its target within cells.
Biochemical Analysis
Biochemical Properties
GSK-5959 interacts with the BRPF1 bromodomain, acting as an antagonist . It displays selectivity over the closely related family members, BRPF2 and BRPF3 . The interaction between this compound and BRPF1 bromodomain disrupts the chromatin binding of BRPF1 in a cellular assay by blocking the interaction of BRPF1 with histone H3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the chromatin binding of BRPF1, thereby affecting gene expression . It also has an impact on cell signaling pathways, particularly those involving BRPF1 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the BRPF1 bromodomain . By binding to the BRPF1 bromodomain, it prevents BRPF1 from interacting with histone H3, thereby disrupting chromatin binding and affecting gene expression .
Metabolic Pathways
This compound is involved in the signaling pathways of BRPF1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-5959 involves several key steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GSK-5959 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
GSK-5959 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BRPF1 in chromatin remodeling and gene expression.
Biology: Employed in cellular and molecular biology research to investigate the effects of BRPF1 inhibition on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for diseases related to dysregulated gene expression, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic regulators.
Comparison with Similar Compounds
Similar Compounds
ICG-001: Another bromodomain inhibitor with a different target specificity.
Birabresib (OTX015): A bromodomain and extraterminal domain (BET) inhibitor with broader target specificity.
I-BET151 (GSK1210151A): A selective BET inhibitor with different molecular targets.
Uniqueness of GSK-5959
This compound is unique due to its high selectivity for BRPF1 over other bromodomains, including BRPF2 and BRPF3. This selectivity allows for more precise modulation of gene expression and chromatin remodeling, making it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUGYAOMCKNTGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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